

phase transition temperature of hydrated DL-DMPC

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Compound of Interest

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An In-Depth Technical Guide to the Phase Transition Temperature of Hydrated DL-DMPC

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DL-DMPC) is a saturated, zwitterionic phospholipid that serves as a cornerstone in membrane biophysics and a critical component in the formulation of drug delivery systems, particularly liposomes. Its well-defined and accessible thermotropic phase behavior makes it an exemplary model for studying the structure and function of biological membranes. Understanding the precise conditions under which DMPC transitions between its different physical states is paramount for researchers and formulation scientists. This guide provides a detailed examination of the phase transitions of hydrated DL-DMPC, the factors influencing them, and the methodologies for their characterization.

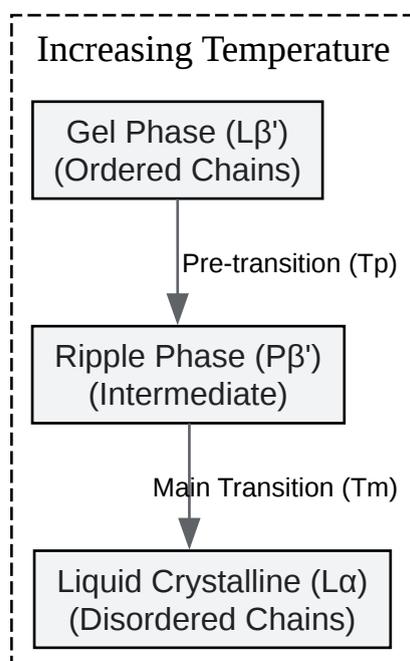
The Thermotropic Phases of DMPC Bilayers

In an aqueous environment, DL-DMPC molecules self-assemble into bilayer structures that can exist in several distinct temperature-dependent phases. These phases are characterized by the ordering and mobility of the myristoyl (14:0) acyl chains.

- **Gel Phase ($L\beta'$):** At low temperatures, the acyl chains are in a highly ordered, all-trans configuration, leading to a tightly packed, relatively rigid bilayer.

- Ripple Phase ($P\beta'$): Upon heating, the $L\beta'$ phase transforms into a unique intermediate phase known as the ripple phase. This phase is characterized by a periodic, wave-like undulation of the bilayer surface.
- Liquid Crystalline Phase ($L\alpha$): Further heating leads to the main phase transition, where the acyl chains "melt" into a disordered, fluid state with significant rotational and lateral mobility. This phase is biologically the most relevant state for membrane function.

The transitions between these phases are fundamental to the physical properties of the DMPC membrane, including its thickness, area per lipid, permeability, and mechanical stability.



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Caption: Thermotropic phase transitions in hydrated DMPC bilayers.

Defining the Phase Transition Temperatures: T_p and T_m

Two critical temperatures define the thermotropic behavior of DMPC:

- **Pre-transition Temperature (T_p):** This is the temperature at which the lamellar gel ($L\beta'$) phase transforms into the ripple ($P\beta'$) phase. It is a lower-energy transition associated with the initial disruption of the ordered chain packing.
- **Main Phase Transition Temperature (T_m):** Also known as the chain melting temperature, this is the temperature of the transition from the ripple ($P\beta'$) phase to the liquid crystalline ($L\alpha$) phase. This is a highly cooperative, first-order transition involving a significant absorption of heat (enthalpy) to disorder the acyl chains. For fully hydrated DMPC, the main transition temperature is approximately 24°C.[1]

The precise values of these transitions can vary slightly depending on the experimental conditions and measurement technique.

Parameter	Temperature (°C)	Temperature (K)	Description
Main Transition (T_m)	~23 - 24.5	~296 - 297.5	Transition from ripple/gel phase to the fluid liquid crystalline phase.[1][2][3]
Pre-transition (T_p)	~16 - 19	~289 - 292	Transition from the lamellar gel phase to the ripple phase.[4][5][6]
Sub-transition (T_s)	~14	~287	A lower temperature transition to a crystalline phase observed under specific conditions.[5][6]

Causality: Factors Influencing DMPC Phase Transitions

The phase transition temperatures of DMPC are not fixed constants but are highly sensitive to the bilayer's environment. Understanding these influences is crucial for experimental design

and formulation development.

Hydration Level

The interaction of water with the phosphocholine headgroup is a primary determinant of phase stability. Water molecules form hydrogen bonds with the phosphate and carbonyl groups, creating a hydration shell that prevents the headgroups from packing too closely.

- Causality: Dehydration reduces the spacing between headgroups, which in turn allows for stronger van der Waals interactions between the acyl chains.[4] This increased intermolecular attraction requires more thermal energy to disrupt, thereby increasing the main phase transition temperature.[4][7] This phenomenon is often described in terms of "hydration pressure." [4] Fully hydrated conditions are necessary to obtain the standard T_m value of $\sim 24^\circ\text{C}$. [8]

Acyl Chain Length and Saturation

The length of the hydrocarbon chains directly dictates the strength of the van der Waals forces between adjacent lipid molecules.

- Causality: DMPC has 14-carbon chains. Compared to lipids with longer saturated chains like DPPC (16:0, $T_m \approx 41^\circ\text{C}$) or DSPC (18:0, $T_m \approx 55^\circ\text{C}$), DMPC has weaker inter-chain attractions.[1][9] Consequently, less thermal energy is needed to induce the gel-to-liquid transition, resulting in a lower T_m .

Headgroup Chemistry

The chemical nature of the lipid headgroup influences intermolecular spacing and hydrogen bonding capacity.

- Causality: The zwitterionic phosphocholine (PC) headgroup of DMPC has a different hydrogen bonding capacity and charge profile compared to other headgroups like phosphatidic acid (PA) or phosphatidylserine (PS).[3] These differences in headgroup interactions alter the packing density and stability of the gel phase, thus influencing the T_m . [3]

Solutes, Ions, and Additives

The incorporation of other molecules into the bilayer can significantly perturb its phase behavior.

- Causality: Molecules like cholesterol, peptides, or drugs can intercalate between the DMPC molecules.[10][11] This disrupts the regular, cooperative packing of the acyl chains in the gel phase. The effect is often a broadening of the main phase transition peak and a decrease in its enthalpy, indicating a less cooperative transition.[10][12] High ionic strength in the surrounding buffer can also influence the T_m by altering hydration and electrostatic interactions at the bilayer surface.[2]

Pressure and Membrane Tension

Physical forces applied to the bilayer can alter its thermodynamics.

- Causality: Applying hydrostatic pressure favors the more ordered and compact gel phase, thus increasing the T_m . [4] Conversely, applying lateral tension to the membrane increases the area per lipid, moving the acyl chains further apart.[13] This reduces the energy required to disorder them, leading to a decrease in the T_m . [13]

Experimental Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold standard for characterizing the thermotropic phase behavior of lipid systems. It provides a direct measurement of the heat absorbed during the phase transition.

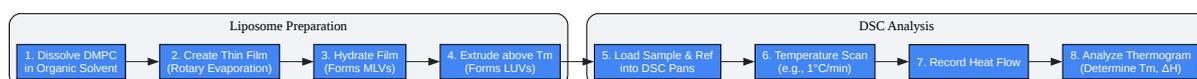
Principle of DSC

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference at a constant rate. When the DMPC liposomes undergo an endothermic phase transition (e.g., chain melting), they absorb heat to drive the process. This results in a measurable difference in heat flow, which is recorded as a peak in the DSC thermogram. The area under this peak is proportional to the enthalpy (ΔH) of the transition, and the peak's apex or onset corresponds to the T_m .

Step-by-Step Experimental Protocol

- Liposome Preparation (Thin-Film Hydration & Extrusion):
 1. Dissolution: Dissolve a known quantity of DL-DMPC powder in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
 2. Film Formation: Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Further dry under high vacuum for several hours to remove residual solvent.
 3. Hydration: Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, HEPES) by vortexing or gentle agitation at a temperature above the DMPC T_m (e.g., 30-35°C). This results in the formation of multilamellar vesicles (MLVs).
 4. Extrusion: To obtain a homogenous population of large unilamellar vesicles (LUVs), pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This step should also be performed above the T_m .^[8] An odd number of passes is recommended to ensure uniformity.^[8]
- DSC Sample Preparation and Measurement:
 1. Concentration: Prepare a lipid suspension with a concentration suitable for the DSC instrument's sensitivity (typically 1-5 mg/mL).
 2. Loading: Accurately pipette the liposome suspension into a DSC sample pan and place an equal volume of the corresponding buffer into the reference pan.
 3. Sealing: Hermetically seal both pans to prevent evaporation during the scan.
 4. Scanning: Place the pans in the DSC cell. Equilibrate the system at a starting temperature well below the T_p (e.g., 5°C).
 5. Thermal Program: Scan the temperature at a controlled rate (e.g., 1°C/min) to a final temperature well above the T_m (e.g., 45°C). Record the heat flow. Multiple heating and cooling cycles can be run to assess the transition's reversibility.
- Data Analysis:

1. Baseline Correction: Subtract the buffer-buffer baseline scan from the sample scan to obtain the thermogram for the lipid transition.
2. Determine T_m and T_p : Identify the peak maximum temperature of the main transition as T_m and the smaller, broader peak at a lower temperature as T_p .
3. Calculate Enthalpy (ΔH): Integrate the area under the transition peak to determine the enthalpy of the transition, which reflects the energy required to melt the acyl chains.



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Caption: Experimental workflow for DSC analysis of DMPC liposomes.

Structural Data Summary

The phase transition is accompanied by significant changes in the structural parameters of the bilayer.

Phase	Area per Lipid (\AA^2)	Bilayer Thickness	Acyl Chain State
Gel ($L\beta'$) at 10°C	~47.2	Thicker	All-trans, ordered
Fluid ($L\alpha$) at 30°C	~60.6	Thinner	Trans-gauche isomerizations, disordered

(Data sourced from[2])

Conclusion

The phase transition temperature of hydrated DL-DMPC is a fundamental property that governs its application as a model membrane and a pharmaceutical excipient. The main transition (T_m) at approximately 24°C marks a critical shift from a structured gel phase to a fluid, biologically relevant state. This transition is not an immutable value but is exquisitely sensitive to the lipid's hydration state, chemical environment, and the physical forces exerted upon it. Differential Scanning Calorimetry remains the definitive technique for characterizing these transitions, providing essential thermodynamic data (T_m , T_p , ΔH) that informs our understanding of membrane biophysics and guides the rational design of lipid-based nanotechnologies.

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